Dinonyl phthalate

Description

Properties

IUPAC Name |

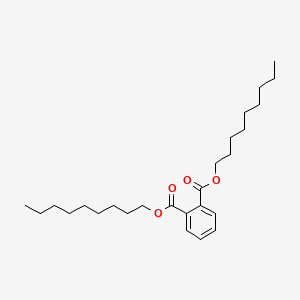

dinonyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROMNWUQASBTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047966 | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

775 °F at 760 mmHg (USCG, 1999), 413 °C | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/ | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000051 [mmHg], VP: 1 mm Hg at 205 °C | |

| Record name | Dinonyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

84-76-4, 68515-45-7, 68648-92-0 | |

| Record name | DINONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinonyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinonyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, dinonyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinonyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UCU78V8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dinonyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of dinonyl phthalate (B1215562) (DNP). The information is presented to support research, scientific, and drug development applications, with a focus on clarity, detail, and practical application.

Chemical and Physical Properties

Dinonyl phthalate (DNP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) products. It is important to distinguish between the specific linear isomer, di-n-nonyl phthalate (CAS No. 84-76-4), and the more commonly used isomeric mixture, diisononyl phthalate (DINP) (CAS No. 28553-12-0), which consists of various branched-chain C9 esters of phthalic acid.[1][2] This guide will specify which compound the data pertains to wherever possible. DNP is a colorless, odorless oily liquid.[3][4]

Core Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C26H42O4 | [3][5] |

| Molecular Weight | 418.61 g/mol | [3][5][6] |

| CAS Number | 84-76-4 (di-n-nonyl phthalate) 28553-12-0 (diisononyl phthalate) | [6][7] |

| Appearance | Colorless to pale yellow, oily liquid | [1][3][4] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 413 °C (775 °F) | at 760 mmHg | [3][7] |

| 244 to 252 °C | at 0.7 kPa | [1] | |

| Melting Point | -43 °C (-45 °F) | [1] | |

| Density | 0.98 g/cm³ | at 20 °C | [1][7] |

| Vapor Pressure | 5.1 x 10⁻⁷ mmHg | Estimated | [3] |

| Water Solubility | <0.01 g/mL | at 20 °C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.8 - 9.7 | [8] |

Experimental Protocols

The following sections outline the methodologies for determining key physicochemical properties of this compound, based on internationally recognized OECD guidelines.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance with low solubility like this compound, the column elution method or the flask method is recommended.[5][9][10][11]

Principle: A sample of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Flask Method Procedure:

-

A sufficient amount of this compound is added to a flask containing deionized water to create a saturated solution.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical technique such as gas chromatography-mass spectrometry (GC-MS).

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[8][12][13][14] For substances with low vapor pressure like DNP, the gas saturation method is appropriate.

Gas Saturation Method Procedure:

-

A stream of an inert gas (e.g., nitrogen) is passed through or over the surface of a sample of this compound at a known, constant temperature and flow rate.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is trapped and quantified.

-

The vapor pressure is calculated from the mass of the substance transported and the volume of the carrier gas.

Determination of Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107, 117, or 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. It is the ratio of the concentration of a chemical in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[15][16][17][18] For a highly lipophilic substance like this compound (high Log Kow), the HPLC method (OECD 117) or the slow-stirring method (OECD 123) is recommended.

HPLC Method Procedure (OECD 117):

-

A high-performance liquid chromatograph with a reverse-phase column (e.g., C18) is used.

-

A set of reference compounds with known Log Kow values is injected to create a calibration curve of retention time versus Log Kow.

-

The this compound sample is then injected under the same conditions.

-

The Log Kow of DNP is determined by comparing its retention time to the calibration curve.

Signaling Pathways and Experimental Workflows

Nrf2-Mediated Antioxidant Response Pathway

This compound has been shown to activate the Nrf2-mediated antioxidant response in human cell lines.[19][20][21] This pathway is a key cellular defense mechanism against oxidative stress.

Caption: Nrf2 signaling pathway activation by this compound.

Synthesis of Diisononyl Phthalate (DINP)

The industrial production of diisononyl phthalate typically involves a two-step esterification reaction between phthalic anhydride (B1165640) and isononyl alcohol.[2][22][23][24][25]

Caption: General workflow for the synthesis of diisononyl phthalate.

Analysis of this compound by Gas Chromatography

Gas chromatography (GC), often coupled with mass spectrometry (MS), is a standard method for the analysis and quantification of this compound in various matrices.[26][27][28][29][30]

Caption: Experimental workflow for the analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. gst-chem.com [gst-chem.com]

- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 4. hololifecenter.com [hololifecenter.com]

- 5. filab.fr [filab.fr]

- 6. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. oecd.org [oecd.org]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. oecd.org [oecd.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Diisononyl phthalate down-regulates the expression of antioxidant genes NFE2L2, TXN, and TXNRD2, while diethyl-hexyl terephthalate up-regulates their expression including SOD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT sign… [ouci.dntb.gov.ua]

- 22. Production method and process flow of diisononyl phthalate-Chemwin [en.888chem.com]

- 23. CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents [patents.google.com]

- 24. CN104962087A - Preparation method of diisononyl phthalate compound plasticizer - Google Patents [patents.google.com]

- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 26. oiv.int [oiv.int]

- 27. agilent.com [agilent.com]

- 28. Diisononyl Phthalate (DINP) Gas Chromatography - Chromatography Forum [chromforum.org]

- 29. epa.gov [epa.gov]

- 30. oiv.int [oiv.int]

dinonyl phthalate structure and molecular weight

An In-depth Technical Guide on Dinonyl Phthalate (B1215562): Structure and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (DNP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC). Structurally, phthalates are diesters of phthalic acid. The term "this compound" can refer to the straight-chain isomer, di-n-nonyl phthalate, or more commonly to a complex mixture of branched isomers known as diisononyl phthalate (DINP).[1][2] Due to their similar chemical structures and molecular weights, these compounds are often grouped within the High Molecular Weight Phthalate Esters (HMWPE) category.[3] This guide delineates the core structural and molecular characteristics of this compound, with a focus on both the linear isomer and the isomeric mixture.

Chemical Structure

The fundamental structure of this compound consists of a benzene-1,2-dicarboxylate core, which is the aromatic ring of phthalic acid esterified with two nonyl alcohol molecules.[3][4] The variation in the structure of the nonyl (C9) alkyl chains gives rise to different isomers.

-

Di-n-nonyl phthalate: This isomer features two linear nine-carbon ester side chains.

-

Diisononyl phthalate (DINP): This is a more commercially prevalent form and is not a single compound but a mixture of phthalate esters with branched nonyl groups.[1][2] The specific branching of the isononyl chains can vary depending on the manufacturing process of the isononyl alcohol precursor.

Below is a generalized chemical structure for a this compound molecule.

Caption: Generalized structure of this compound.

Molecular Properties

The molecular formula for this compound, encompassing both linear and branched isomers, is C26H42O4.[1][4][5][6][7] This composition dictates its molecular weight and other physicochemical properties.

Data Presentation

The following table summarizes the key molecular data for this compound and its common isomeric form, diisononyl phthalate.

| Property | Di-n-nonyl phthalate | Diisononyl phthalate (DINP) |

| Molecular Formula | C26H42O4[4][5] | C26H42O4[1][6] |

| Molecular Weight | 418.6 g/mol [4][5] | 418.61 g/mol [1][7] |

| IUPAC Name | dinonyl benzene-1,2-dicarboxylate[4][5] | 1,2-Benzenedicarboxylic acid, di-C8-10 branched alkyl esters, C9 rich[1] |

| CAS Number | 84-76-4[5][7] | 28553-12-0[6] |

Experimental Protocols

Detailed experimental methodologies for the characterization of this compound are extensive. A common analytical technique for determining the composition and purity of this compound isomers is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Isomer Identification by GC-MS

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable organic solvent, such as hexane (B92381) or dichloromethane.

-

Gas Chromatography:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the different isomers based on their boiling points and interactions with the phase. A temperature gradient program is typically employed to facilitate the elution of the various branched and linear isomers.

-

-

Mass Spectrometry:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact.

-

Detection: The resulting charged fragments are separated by their mass-to-charge ratio and detected. The fragmentation pattern serves as a molecular fingerprint for each isomer.

-

-

Data Analysis: The retention times from the gas chromatogram and the mass spectra are compared to known standards and spectral libraries to identify and quantify the individual isomers present in the sample.

Signaling Pathways and Logical Relationships

While this compound is primarily an industrial chemical, its potential biological interactions are a subject of toxicological research. The following diagram illustrates a simplified logical workflow for assessing the potential endocrine-disrupting activity of a phthalate ester.

References

- 1. Diisononyl phthalate - Wikipedia [en.wikipedia.org]

- 2. DIISONONYL PHTHALATE - Ataman Kimya [atamanchemicals.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. This compound | C26H42O4 | CID 6787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 6. Diisononyl phthalate [webbook.nist.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Dinonyl Phracalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for dinonyl phthalate (B1215562) (DNP), a widely used plasticizer. The document details the core chemical reactions, process parameters, purification methodologies, and quantitative data to support laboratory-scale synthesis and inform an understanding of industrial-scale production.

Introduction

Dinonyl phthalate (DNP) is a phthalate ester primarily used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Its synthesis is a well-established industrial process centered on the esterification of phthalic anhydride (B1165640) with isononyl alcohol. This guide will delve into the technical specifics of this process, providing detailed protocols and comparative data for researchers and professionals in chemical synthesis and material science.

Synthesis of this compound: The Esterification Process

The synthesis of DNP is a two-step esterification reaction. The first step involves the rapid and exothermic formation of a monoester, which does not require a catalyst.[1][2] The second, reversible and slower step, is the conversion of the monoester to the diester, which necessitates a catalyst to proceed at a reasonable rate.[1][2]

Reaction Scheme:

-

Step 1: Monoesterification Phthalic Anhydride + Isononyl Alcohol → Mono-isononyl Phthalate

-

Step 2: Diesterification Mono-isononyl Phthalate + Isononyl Alcohol ⇌ this compound + Water

To drive the equilibrium of the second reaction towards the formation of the diester, the water produced is continuously removed, typically through distillation.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DNP, drawing from established laboratory and industrial practices.

General Laboratory Scale Synthesis Protocol (Titanium-Based Catalyst)

This protocol is adapted from a patented method utilizing a composite titanium-based catalyst.[1]

Materials:

-

Phthalic Anhydride (1 part by weight)

-

Isononyl Alcohol (3-4 parts by weight)[1]

-

Composite Catalyst (0.001-0.002 parts by weight relative to reactants):[1]

-

Solid titanium-based compound

-

Tetra-isopropyl titanate

-

(Mixed in a 1:1 ratio)[1]

-

Procedure:

-

Monoester Formation:

-

Catalyst Addition and Diesterification:

-

Purification:

Alternative Protocol (Non-Acidic Catalyst)

This protocol utilizes a non-acidic composite catalyst as described in a patent.[5]

Materials:

-

Phthalic Anhydride (e.g., 0.5 tonnes)

-

Isononyl Alcohol (e.g., 1.5 tonnes)

-

Non-acidic catalyst (e.g., 5 kg), composed of sodium form molecular sieve and butyl (tetra) titanate (1:4-6 mass ratio).[5]

Procedure:

-

Initial Reaction:

-

Charge the reactor with phthalic anhydride and isononyl alcohol.

-

Heat to 160°C with stirring and reflux for 1 hour.[5]

-

-

Catalysis and Main Reaction:

-

Purification:

-

Cool the mixture to 180-190°C.

-

Perform filtration under reduced pressure to obtain the crude DNP.[5]

-

Quantitative Data

The following tables summarize key quantitative parameters from various synthesis protocols.

Table 1: Reactant Ratios and Catalyst Concentrations

| Parameter | Protocol 1 (Titanium-Based)[1] | Protocol 2 (Non-Acidic)[5] | General Acid Catalysis[4] |

| Isononyl Alcohol : Phthalic Anhydride (by weight) | 3:1 to 4:1 | 2.5:1 to 3.5:1 | Not specified |

| Catalyst Concentration (wt% of total reactants) | 0.1% - 0.2% | ~1% of Phthalic Anhydride | Varies |

| Catalyst Type | Solid titanium compound + Tetra-isopropyl titanate (1:1) | Sodium form molecular sieve + Butyl (tetra) titanate (1:4-6) | Sulfuric acid, Phosphoric acid, p-toluenesulfonic acid |

Table 2: Reaction Conditions

| Parameter | Protocol 1 (Titanium-Based)[1] | Protocol 2 (Non-Acidic)[5] | General Acid Catalysis[4] |

| Monoesterification Temperature (°C) | ~120 | 150 - 170 | Elevated temperatures |

| Diesterification Temperature (°C) | 225 - 235 | 210 - 230 | 180 - 220 |

| Diesterification Time (hours) | 2 - 3 | 2 - 2.5 | Not specified |

| Post-reaction Insulation Time (hours) | Not specified | 0.5 - 1.5 | Not specified |

Table 3: Purification Parameters

| Parameter | Protocol 1 (Titanium-Based)[1] | Protocol 2 (Non-Acidic)[5] | General Process[3] |

| Dealcoholization Temperature (°C) | 190 - 195 | 180 - 190 | Not specified |

| Dealcoholization Pressure | Vacuum | Reduced pressure | Vacuum |

| Additional Purification Steps | Decolorization, Filtration | Filtration | Distillation, Rectification |

Manufacturing Process Overview

The industrial production of DNP generally follows a batch process, although continuous processes can be more efficient for large-scale production.[6][7] A typical manufacturing process involves the following stages:

-

Raw Material Charging: Phthalic anhydride and a molar excess of isononyl alcohol are charged into a reactor.[1]

-

Esterification: The two-step esterification reaction is carried out as described in the experimental protocols.

-

Dehydration: Water is continuously removed to drive the reaction to completion.[4]

-

Excess Alcohol Recovery: Unreacted isononyl alcohol is removed by vacuum distillation and recycled.[1]

-

Neutralization and Washing (for acid-catalyzed processes): If an acid catalyst is used, the crude product is neutralized with an alkaline solution and washed with water. This step is not necessary for processes using non-acidic catalysts like titanium-based ones.[1]

-

Purification: The crude DNP is further purified by vacuum distillation, decolorization with activated carbon, and filtration to remove any remaining impurities and catalyst residues.[1][3]

-

Storage and Packaging: The final product is cooled and stored before packaging.[4]

Visualizations

This compound Synthesis Pathway

References

- 1. CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents [patents.google.com]

- 2. This compound | C26H42O4 | CID 6787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gst-chem.com [gst-chem.com]

- 4. Production method and process flow of diisononyl phthalate-Chemwin [en.888chem.com]

- 5. CN104962087A - Preparation method of diisononyl phthalate compound plasticizer - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Toxicokinetic Landscape of Dinonyl Phthalate in Rats: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of dinonyl phthalate (B1215562) (DNP) in rats, a critical area of study for risk assessment and understanding potential species-specific differences in toxicity. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of DNP, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Toxicokinetic Profile of Dinonyl Phthalate in Rats

This compound, a high-molecular-weight phthalate, undergoes rapid metabolism and elimination in rats following oral exposure. The toxicokinetic properties are characterized by efficient hydrolysis in the gastrointestinal tract, followed by absorption of the monoester and subsequent oxidative metabolism, leading primarily to urinary excretion.

Absorption

Following oral administration, DNP is rapidly metabolized in the gastrointestinal tract to its corresponding monoester, monoisononyl phthalate (MiNP), which is then absorbed.[1] Dermal absorption of DNP is reported to be very poor.[1] One study in F-344 rats noted that after 7 days of dermal exposure, only a small percentage of the applied dose was recovered in urine, feces, and tissues. The oral bioavailability of DNP in freely moving rats has been determined to be approximately 1.19%.[2]

Distribution

Shortly after administration, DNP and its metabolites are primarily found in the liver and kidneys.[1] However, studies indicate that DNP does not persist or accumulate in any specific organ or tissue.[1] In pregnant Sprague-Dawley rats administered DNP via oral gavage, various metabolites, including MiNP, mono(carboxy-isooctyl) phthalate (MCiOP), mono(hydroxyl-isononyl) phthalate (MHiNP), mono(oxo-isononyl) phthalate (MOiNP), and monoisononyl phthalate glucuronide (MiNP-G), were detected in all measured tissues.[3]

Metabolism

The metabolism of DNP in rats is a multi-step process. The initial and primary metabolic step is the hydrolysis of the diester to its monoester, MiNP, which occurs in the gastrointestinal tract.[1][4] MiNP is then absorbed and undergoes further oxidative metabolism in the liver.[4] This subsequent oxidation leads to the formation of several secondary metabolites, which are the major forms excreted in the urine.[4][5]

The principal oxidative metabolites identified in rats are:

-

Mono(carboxy-isooctyl)phthalate (MCiOP): Identified as the major metabolite of DNP.[3][5]

-

Mono(hydroxy-isononyl)phthalate (MHiNP): A significant oxidative metabolite.[3][5]

-

Mono(oxo-isononyl)phthalate (MOiNP): Another key oxidative metabolite.[3][5]

A glucuronidated form of the monoester, MiNP-G, has also been identified.[3]

Excretion

The primary route of excretion for DNP and its metabolites in rats is via the urine.[1] Following oral administration, the metabolites are rapidly eliminated. The excretion toxicokinetics of DNP metabolites in urine have been shown to follow a biphasic pattern, with an initial rapid decay in concentration.[5] Fecal excretion also occurs, containing the parent compound, MiNP, and oxidation products. In one study, the total fecal excretion of DNP up to 48 hours was 13.64 ± 3.99%.[2]

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the toxicokinetics of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose | Value | Rat Strain | Reference |

| Oral Bioavailability | Oral | 100 mg/kg | ~1.19% | Freely moving | [2] |

| Elimination Half-Life (t½) | Intravenous | 10 mg/kg | 364 ± 146 min | Freely moving | [2] |

| Oral | 100 mg/kg | 150 ± 58 min | Freely moving | [2] |

Table 2: Tissue Distribution of this compound Metabolites in Pregnant Rats

| Metabolite | Tissues Detected | Dosing Regimen | Rat Strain | Reference |

| MiNP, MCiOP, MHiNP, MOiNP, MiNP-G | All measured tissues (including maternal and fetal) | 50, 250, and 500 mg/kg/day via oral gavage from GD 12 to 19 | Sprague-Dawley | [3] |

Table 3: Urinary Metabolites of this compound in Rats

| Metabolite | Relative Abundance | Dosing Regimen | Rat Strain | Reference |

| Mono(carboxy-isooctyl)phthalate (MCiOP) | Major metabolite | Single oral dose (300 mg/kg) | Sprague-Dawley | [5] |

| Mono(hydroxy-isononyl)phthalate (MHiNP) | Present | Single oral dose (300 mg/kg) | Sprague-Dawley | [5] |

| Mono(oxo-isononyl)phthalate (MOiNP) | Present | Single oral dose (300 mg/kg) | Sprague-Dawley | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicokinetic studies. The following sections outline typical experimental protocols used in the study of DNP in rats.

Animal Models

-

Species: Rat

-

Strains: Sprague-Dawley and F-344 are commonly used.[1][3][5]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. For excretion studies, animals are often housed in metabolism cages to allow for the separate collection of urine and feces.

Dosing Regimens

-

Route of Administration:

-

Oral Gavage: A common method for administering a precise single or repeated dose.[3] The vehicle used is often corn oil.[3]

-

Dietary Administration: DNP is mixed into the basal diet at specified concentrations (e.g., ppm) for chronic exposure studies.[6]

-

Intravenous Injection: Used for determining parameters like elimination half-life and bioavailability.[2]

-

-

Dose Levels: A range of doses has been investigated, from lower doses to high doses intended to elicit toxic effects.[3][6]

Sample Collection

-

Urine and Feces: Collected at specified intervals (e.g., 24, 48 hours) post-dosing using metabolism cages.[2][5]

-

Blood/Plasma: Blood samples are typically collected at various time points after dosing to determine pharmacokinetic profiles. Plasma is separated by centrifugation.[2]

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fetal tissues) are collected for analysis of DNP and its metabolites.[1][3]

Analytical Methodology

-

Sample Preparation:

-

Urine: May involve enzymatic deconjugation (e.g., using β-glucuronidase) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites.[5]

-

Feces: Typically homogenized in a solvent (e.g., 50% acetonitrile) followed by extraction.[2]

-

Tissues: Homogenized and extracted to isolate the analytes of interest.

-

-

Analytical Technique:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the predominant analytical technique for the sensitive and specific quantification of DNP and its metabolites in biological matrices.[2][5]

-

Visualizations

The following diagrams illustrate the metabolic pathway of this compound in rats and a typical experimental workflow for its toxicokinetic evaluation.

References

- 1. Absorption, disposition and metabolism of di-isononyl phthalate (DINP) in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of di-isononyl phthalate in freely moving rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of diiosononyl phthalate and its effects on sexual development of the male fetus following repeated dosing in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cpsc.gov [cpsc.gov]

- 5. Urinary biomarkers of di-isononyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A dose response study to assess effects after dietary administration of diisononyl phthalate (DINP) in gestation and lactation on male rat sexual development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Journey of Dinonyl Phthalate: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Dinonyl phthalate (B1215562) (DNP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to impart flexibility to a wide range of polymeric materials, most notably polyvinyl chloride (PVC). Its widespread use in consumer and industrial products, from wire and cable insulation to flooring and adhesives, has led to its ubiquitous presence in the environment.[1][2][3] Understanding the environmental fate and transport of DNP is critical for assessing its potential ecological risks and human exposure pathways. This in-depth technical guide synthesizes the current scientific understanding of DNP's behavior in the environment, presenting key data, experimental methodologies, and visual representations of its environmental journey.

It is important to distinguish between di-n-nonyl phthalate (DnNP), which has linear alkyl chains, and diisononyl phthalate (DINP), which is a complex mixture of branched-chain isomers.[2] While both are referred to as dinonyl phthalate, DINP is the more commercially significant and studied compound.[3][4] This guide will specify the isomer when the data is available; otherwise, "this compound" may refer to the general class or to DINP, reflecting the nomenclature in the cited literature.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For DNP, these properties dictate its partitioning between air, water, soil, and biota. Key properties for both DnNP and the isomeric mixture DINP are summarized in Table 1. DNP is characterized by its low water solubility, low vapor pressure, and high octanol-water partition coefficient (Kow), indicating a strong tendency to adsorb to organic matter and lipids.[1][4][5]

| Property | This compound (DNP/DnNP) | Diisononyl Phthalate (DINP) | Experimental Protocol Synopsis |

| CAS Registry Number | 84-76-4 | 28553-12-0, 68515-48-0 | N/A |

| Molecular Formula | C26H42O4 | C26H42O4 | N/A |

| Molecular Weight | 418.61 g/mol [6][7] | ~418.6 g/mol [4] | Mass spectrometry is used for precise mass determination. |

| Physical State | Oily, colorless liquid[2][5] | Clear, oily, viscous liquid[4] | Visual inspection at standard temperature and pressure. |

| Boiling Point | 413 °C (775 °F)[5][6] | >400 °C[4] | Determined by distillation experiments following standardized methods like OECD Guideline 103. |

| Melting Point | -33.15 °C[7] | ~ -48 °C[4] | Measured using differential scanning calorimetry (DSC) or a melting point apparatus (OECD Guideline 102). |

| Water Solubility | Insoluble (<1 g/L at 20°C)[2][7] | 0.00061 mg/L at 20°C[4] | The slow-stir method (OECD Guideline 105) is employed to minimize the formation of colloidal suspensions and obtain a true dissolved concentration, often quantified by GC-MS.[4] |

| Vapor Pressure | 5.1 x 10-7 mmHg at 25°C[5] | 5.4 x 10-7 mmHg at 25°C[4] | Measured using methods like the gas saturation method or vapor pressure balance (OECD Guideline 104). |

| Octanol-Water Partition Coefficient (log Kow) | >2.12[2], Estimated: 9.52[8] | 8.8[4] | The shake-flask method or HPLC method (OECD Guidelines 107 and 117) are standard protocols. The sample is partitioned between octanol (B41247) and water, and the concentration in each phase is measured. |

| Henry's Law Constant | Estimated: 1.4 x 10-5 atm-m3/mol[5] | 1.1 x 10-5 atm-m3/mol at 25°C[4] | Often estimated from the ratio of vapor pressure to water solubility. Direct measurement can be performed using techniques like the bubble-column method. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Estimated: 6.6 x 10+5 L/kg[5][8] | N/A | Typically determined by batch equilibrium experiments (OECD Guideline 106) where the chemical is equilibrated with soil or sediment of known organic carbon content. The concentration in the aqueous and solid phases is then measured. It can also be estimated from Kow using regression equations. |

| Bioconcentration Factor (BCF) | Estimated: 3[5][8] | N/A | Measured in laboratory studies (e.g., OECD Guideline 305) by exposing aquatic organisms (like fish) to the chemical in water and measuring its concentration in the tissues over time. It can also be estimated from log Kow. |

Environmental Fate

Once released into the environment, DNP is subject to a variety of transport and transformation processes that determine its ultimate fate. Due to its physicochemical properties, DNP is not expected to be mobile in the environment but rather to partition to solid phases.

Transport and Partitioning

The high log Kow and Koc values of DNP indicate its strong affinity for organic matter.[4][5] When released to water, DNP is expected to rapidly adsorb to suspended solids and sediment.[1][5] One study noted that in sterile microcosms with lake water and sediment, 80% of a similar phthalate mixture partitioned to the sediment.[5] This partitioning behavior significantly reduces its concentration in the water column and limits its bioavailability to pelagic organisms but increases exposure for benthic organisms.[1] In soil, DNP is expected to be immobile, with limited potential for leaching into groundwater.[5][8]

Volatilization from water surfaces is a potential transport pathway, but it is expected to be attenuated by adsorption to suspended solids and sediment.[5] In the atmosphere, DNP is expected to exist in both the vapor and particulate phases.[5] Particulate-phase DNP can be removed from the atmosphere through wet and dry deposition.[5]

References

- 1. epa.gov [epa.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. This compound | C26H42O4 | CID 6787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. This compound | 84-76-4 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

Dinonyl Phthalate: A Literature Review on Reproductive Toxicity

An In-depth Technical Guide for Researchers and Scientists

Dinonyl phthalate (B1215562) (DNP) is a high molecular weight phthalate ester used primarily as a plasticizer in a wide array of consumer products, including vinyl flooring, wires, and cables.[1] Its widespread use has led to ubiquitous human exposure, raising concerns about its potential as an endocrine-disrupting chemical (EDC) and its impact on reproductive health.[2][3] Unlike some lower molecular weight phthalates, DNP does not bioaccumulate and is rapidly metabolized.[4][5] Its primary metabolite is monoisononyl phthalate (MiNP), with secondary oxidative metabolites serving as more sensitive biomarkers of exposure.[4][5] This technical guide provides a comprehensive review of the existing literature on the reproductive toxicity of DNP, focusing on quantitative data, experimental methodologies, and implicated biological pathways.

Male Reproductive Toxicity

The developing male reproductive system is a primary target for many phthalates, and DNP has been shown to exert disruptive effects, particularly following in utero and perinatal exposure.[2][4] The constellation of effects observed in animal models is often referred to as the "phthalate syndrome," characterized by malformations of hormone-dependent tissues.[6]

Disruption of Fetal Testicular Steroidogenesis

A key mechanism underlying the reproductive toxicity of DNP is the interference with fetal Leydig cell synthesis of testosterone (B1683101).[6] In utero exposure during the critical window of sexual differentiation has been shown to reduce fetal testicular testosterone production in a dose-dependent manner.[2] This effect is primarily attributed to the downregulation of genes essential for cholesterol transport and steroidogenesis. Studies in rats have demonstrated that DNP exposure reduces the expression of Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (Cyp11a1).[2][7] DNP has been found to be approximately 2.3-fold less potent than di(2-ethylhexyl) phthalate (DEHP) in its ability to reduce fetal testicular testosterone production.[2][7]

Phenotypic and Histological Alterations

Reduced fetal testosterone levels lead to a range of observable effects in male offspring. These include:

-

Reduced Anogenital Distance (AGD): A sensitive marker of androgen action during development, AGD is often reduced in male offspring exposed to DNP in utero.[8][9]

-

Nipple Retention: Male rodents typically do not develop nipples; the presence of retained nipples or areolae is a clear indicator of demasculinization and has been observed in a dose-dependent manner following DNP exposure.[6][8][9]

-

Reproductive Tract Malformations: At high doses, DNP can induce malformations of androgen-dependent tissues, although it is generally less potent in this regard than phthalates like DEHP or dibutyl phthalate (DBP).[6][9]

-

Testicular Histopathology: Changes within the fetal testes, such as the appearance of multinucleated germ cells, have been reported.[2] In some studies, DNP exposure also led to a reduction in testicular weight.[9]

Postnatal Effects

Perinatal exposure to DNP has also been linked to effects on sperm parameters in adulthood. One study reported reduced sperm motility alongside an increased sperm count in male rat offspring.[8]

Female Reproductive Toxicity

The effects of DNP on the female reproductive system are less well-defined and, in some cases, controversial.[2][5]

Estrogenic Activity

Multiple in vitro and in vivo studies have assessed the estrogenic potential of DNP. A recombinant yeast screen found that DNP displayed extremely weak estrogenic activity, with a potency approximately 10 to 50 million times less than 17β-estradiol.[2] Other assessments, including uterotrophic and pubertal bioassays in female rats, have shown no significant in vivo estrogenic potential for DNP.[2][9]

Ovarian and Fertility Effects

Animal studies suggest that DNP exposure may have negative effects on ovarian function and fertility.[4][5][10] For instance, rats exposed to DNP during gestation showed a reduction in corpora lutea in their ovaries at postnatal week 11.[10] However, the direct effects of DNP on the uterus remain a point of contention, and more research is needed to clarify its impact on female reproduction.[2][4]

Regulatory Assessment

A weight of evidence assessment conducted according to the European Chemicals Agency (ECHA) and European Food Safety Authority (EFSA) guidance concluded that DNP does not meet the criteria to be formally classified as an endocrine disruptor.[11][12] This evaluation found a lack of evidence for adverse apical outcomes related to the estrogen pathway.[11][12] For the androgen and steroidogenesis pathways, while some effects were noted, a biologically plausible link between key events in a structured adverse outcome pathway (AOP) framework could not be established, nor was there clear dose or temporal concordance.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative findings from key animal studies on the reproductive toxicity of dinonyl phthalate.

Table 1: Effects of DNP on Male Reproductive Endpoints in Rats

| Study (Citation) | Animal Model | Exposure Period | Dose (mg/kg/day) | Endpoint | Key Observation |

|---|---|---|---|---|---|

| Boberg et al., 2011[8][13] | Wistar Rat | GD 7 - PND 17 | 300, 600, 750, 900 | Anogenital Distance (AGD) | Reduced AGD in male offspring. |

| Boberg et al., 2011[8][13] | Wistar Rat | GD 7 - PND 17 | 300, 600, 750, 900 | Nipple Retention | Increased nipple retention in male offspring. |

| Boberg et al., 2011[8][13] | Wistar Rat | GD 7 - PND 17 | 300, 600, 750, 900 | Sperm Parameters | Reduced sperm motility and increased sperm count. |

| Gray et al., 2000; Current Study[6] | Rat | GD 14 - PND 3 | 750, 1000, 1500 | Nipple Retention | Significant increase in nipples/areolae per male at 1000 and 1500 mg/kg. |

| Hannas et al., 2011[7] | Sprague-Dawley Rat | GD 14 - GD 18 | 500, 625, 750, 875 | Fetal Testicular Testosterone | Reduced T production; DNP was 2.3-fold less potent than DEHP. |

| Clewell et al.[2] | Rat | GD 12 - GD 19 | 250, 750 | Fetal Testicular Testosterone | Reduced testosterone concentration in fetal testes. |

| Clewell et al.[2] | Rat | GD 12 - GD 19 | 250, 750 | Testicular Histology | Dose-dependent increase in multinucleated germ cells. |

| Borch et al.[9] | Rat | Gestation & Lactation | 750 | Fetal Testicular Testosterone | Reduced testicular testosterone production ex vivo and in plasma. |

Table 2: Effects of DNP on Female Reproductive Endpoints

| Study (Citation) | Animal Model | Exposure Period | Dose (mg/kg/day) | Endpoint | Key Observation |

|---|---|---|---|---|---|

| Sedha et al.[2] | Rat | 20 days (pubertal assay) | 276, 1380 | Estrogenic Activity | No increase in uterine weight or effect on vaginal opening. |

| Masutomi et al., 2003[10] | Rat | Gestation (maternal diet) | Not specified | Ovarian Histology | Reduced number of corpora lutea in the ovary at postnatal week 11. |

| Gray et al., 1999[2] | Rat | GD 14 - PND 3 | 750 | Maternal/Litter Effects | Reduced pregnancy weight gain (less severe than DEHP); no reduction in litter size. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols derived from key literature.

Protocol 1: Perinatal Reproductive Toxicity Assessment in Wistar Rats

-

Animals: Time-mated pregnant Wistar rats.

-

Treatment: Animals were administered DNP via oral gavage at doses of 0, 300, 600, 750, or 900 mg/kg body weight/day.

-

Exposure Period: Dosing occurred daily from gestation day (GD) 7 to postnatal day (PND) 17.

-

Male Offspring Endpoints:

-

Anogenital Distance (AGD): Measured at PND 1 and PND 16.

-

Nipple Retention: The number of nipples/areolae was counted on PND 13.

-

Spermatogenesis: At PND 90, males were euthanized, and testes and epididymides were weighed. Cauda epididymis was used to assess sperm count and motility.

-

Histopathology: Testes from fetuses (GD 21) and adult offspring (PND 90) were fixed, sectioned, and examined for pathological changes.

-

-

Female Offspring Endpoints:

-

Vaginal Opening: Monitored daily from PND 28 as an indicator of puberty onset.

-

Estrous Cyclicity: Vaginal smears were taken for 10 consecutive days in adulthood to assess cyclicity.

-

Behavioral Testing: Spatial learning was assessed using the Morris Water Maze.[8]

-

Protocol 2: Fetal Testis Testosterone Production Assay

-

Study Design: Based on Hannas et al., 2011.[7]

-

Animals: Pregnant Sprague-Dawley rats.

-

Treatment: Dosed via oral gavage with DNP (e.g., 0, 500, 625, 750, 875 mg/kg/day).

-

Exposure Period: Dosing occurred during the critical window of male sexual differentiation, from GD 14 to GD 18.

-

Endpoint Measurement:

-

On GD 18, fetuses were removed, and testes were dissected.

-

Fetal testes were incubated ex vivo in media for a defined period (e.g., 3 hours).

-

The concentration of testosterone secreted into the media was measured using radioimmunoassay (RIA).

-

Gene Expression Analysis: Testicular tissue was also processed for RNA extraction. Quantitative real-time PCR (qPCR) was used to measure the mRNA expression levels of key steroidogenic genes, such as StAR, Cyp11a1, Cyp17a1, and Insl3.

-

Visualizations: Pathways and Workflows

Caption: Proposed mechanism of DNP on fetal testicular steroidogenesis.

Caption: Typical workflow for a perinatal DNP reproductive toxicity study.

References

- 1. endocrinedisruption.org [endocrinedisruption.org]

- 2. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of the phthalate DiNP on reproduction† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Biologically Relevant Reductions in Fetal Testosterone and Insl3 induced by in utero Exposure to High Levels of Di-isononyl Phthalate (DINP) in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Reproductive and behavioral effects of diisononyl phthalate (DINP) in perinatally exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. interactive.cbs8.com [interactive.cbs8.com]

- 10. Exposure to Di(2-ethylhexyl) Phthalate and Diisononyl Phthalate During Adulthood Disrupts Hormones and Ovarian Folliculogenesis Throughout the Prime Reproductive Life of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the endocrine disrupting potential of Di-isononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orbit.dtu.dk [orbit.dtu.dk]

A Technical Guide to the Historical Uses of Dinonyl Phthalate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinonyl phthalate (B1215562) (DNP), a member of the high-molecular-weight phthalate esters, has a significant history as a primary plasticizer, particularly for polyvinyl chloride (PVC). Its adoption and use were driven by a demand for performance characteristics such as low volatility, durability, and good permanence, especially as an alternative to more volatile plasticizers like Di(2-ethylhexyl) phthalate (DEHP). This technical guide provides an in-depth look at the historical applications of DNP, presenting available quantitative data, outlining typical experimental evaluation protocols of the era, and visualizing key chemical and experimental workflows.

Phthalates were first introduced as plasticizers in the 1920s, gaining prominence with the rise of PVC in 1931. DNP, specifically, became a general-purpose plasticizer used to impart flexibility and longevity to a wide array of vinyl products. Around 95% of DNP produced has been used as a plasticizer for PVC and its copolymers. The remaining percentage found use in non-PVC polymers like rubbers and in applications such as paints, lacquers, adhesives, and sealants.

Historical Applications of Dinonyl Phthalate

The versatility and favorable performance characteristics of this compound led to its widespread use in numerous applications, particularly where durability and low volatility were critical.

Wire and Cable Insulation

A significant historical application of DNP was in the insulation and jacketing of wires and cables. The development of PVC insulation in the 1930s and its widespread adoption by the 1950s and 1960s created a large market for plasticizers. DNP's low volatility and good electrical insulation properties made it a suitable choice for this application, ensuring the flexibility and longevity of the insulation. It offered a good balance of cost and performance for energy cables in buildings and power distribution wiring.

Automotive Industry

The automotive industry has historically been a major consumer of DNP-plasticized PVC for various interior and exterior components. Applications included:

-

Interior Trim and Upholstery: To ensure a supple and durable finish for synthetic leather seats and other interior surfaces.

-

Dashboards and Door Panels: Providing resistance to cracking and degradation from heat and UV exposure.

-

Underbody Coatings and Sealants: Offering protection against corrosion from road salt and moisture.

-

Wiring Harnesses: Leveraging its electrical insulation properties and resistance to heat and oil.

Building and Construction

In the building and construction sector, DNP was a key component in materials requiring long-term flexibility and weather resistance.

-

Flooring and Wall Coverings: DNP was used in the production of vinyl flooring and wallpapers to enhance their durability and ease of maintenance.

-

Roofing Membranes: Its low volatility and permanence made it suitable for flexible PVC roofing membranes exposed to the elements.

-

Adhesives and Sealants: DNP was also incorporated into various adhesives and sealants used in construction.

Quantitative Data Summary

The following tables summarize available quantitative data on the properties and market context of this compound. Due to the historical nature of this review, comprehensive year-by-year data from the mid-20th century is limited. The data presented is a composite from various sources, reflecting both historical and more recent measurements to provide a comprehensive technical profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C26H42O4 | |

| Molar Mass | 418.61 g/mol | |

| Appearance | Oily, viscous liquid | |

| Color | Colorless to light yellow | |

| Odor | Mild | |

| Density (20°C) | 0.975 ± 0.003 g/cm³ | |

| Boiling Point (@ 7 mbar) | 250 °C | |

| Melting Point | -43 °C | |

| Flash Point (c.c.) | 221 °C | |

| Water Solubility | <0.01 g/mL at 20 °C | |

| Viscosity (20°C) | 79 ± 3 cP |

Table 2: Historical Production and Market Data for this compound

| Data Point | Value / Trend | Reference(s) |

| U.S. Production Volume (1994) | 10,000 - 500,000 pounds | |

| U.S. Production Volume (2015) | Withheld (28 companies manufacturing/importing) | |

| Global Market Size (2023) | USD 2.32 - 3.13 Billion | |

| Historical Price (pre-2018) | ~$1,200 - $1,500 per ton | |

| Historical Price (late 2018 - early 2020) | >$2,000 per ton | |

| Market Share (Phthalates, 2023) | ~59.4% of total plasticizer market | |

| Projected Market Growth (2024-2032) | ~4.8% - 5.6% CAGR |

Experimental Protocols

Synthesis of this compound

The industrial production of this compound historically involved a two-step esterification process.

-

Mono-esterification: Phthalic anhydride (B1165640) is reacted with an excess of isononyl alcohol at elevated temperatures (e.g., 150-180°C). This initial reaction is exothermic and proceeds rapidly to form the monoester.

-

Di-esterification: A catalyst (e.g., a solid titanium-based compound and tetra isopropyl titanate) is added, and the temperature is further increased (e.g., 225-235°C) to drive the reaction to completion, forming the diester, this compound. Water produced during the reaction is continuously removed to shift the equilibrium towards the product.

-

Purification: The crude product is then purified through steps such as neutralization, washing, and vacuum distillation to remove unreacted alcohol, catalyst, and byproducts.

Evaluation of Plasticizer Performance in PVC

The effectiveness of a plasticizer was, and continues to be, evaluated through a series of standardized tests on plasticized PVC formulations. While specific ASTM standards have evolved, the fundamental properties assessed have remained the same.

-

Compounding: The PVC resin, this compound, and other additives (stabilizers, fillers, etc.) are dry-blended in a high-speed mixer. The blend is then processed on a two-roll mill or in an extruder at elevated temperatures (e.g., 160°C) to form a homogenous plasticized sheet.

-

Mechanical Properties Testing:

-

Tensile Strength and Elongation: Specimens cut from the plasticized sheet are tested using a tensometer to determine their ultimate tensile strength and the percentage of elongation at break. These are key indicators of the plasticizer's efficiency in imparting flexibility.

-

Hardness: The Shore hardness (typically on the A or D scale) is measured to quantify the softness of the plasticized PVC.

-

-

Permanence Testing:

-

Volatility: The weight loss of a sample is measured after heating it in an oven at a specified temperature and duration (e.g., 125°C for 3 hours). This indicates the plasticizer's resistance to evaporation.

-

Extraction Resistance: The weight loss of a sample is measured after immersion in various solvents (e.g., water, oils, soapy water) for a defined period. This assesses the plasticizer's tendency to migrate out of the PVC matrix.

-

-

Low-Temperature Flexibility: The plasticized PVC is tested to determine the temperature at which it becomes brittle and fractures upon impact or bending. This is a critical parameter for applications in cold environments.

Visualizations

Synthesis of this compound

Caption: A flowchart illustrating the key stages in the historical synthesis of this compound.

Experimental Workflow for Plasticizer Evaluation

Caption: A diagram showing the typical workflow for evaluating the performance of a plasticizer in PVC.

Dinonyl Phthalate: An In-depth Technical Guide on its Endocrine-Disrupting Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on the endocrine-disrupting potential of dinonyl phthalate (B1215562) (DNP). It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways implicated in DNP's interaction with the endocrine system.

Executive Summary

Dinonyl phthalate (DNP) is a high-molecular-weight phthalate used extensively as a plasticizer. Its potential to disrupt the endocrine system has been the subject of considerable scientific investigation, yielding a complex and sometimes conflicting body of evidence. While some comprehensive reviews, following regulatory guidelines from bodies like the European Chemicals Agency (ECHA) and the European Food Safety Authority (EFSA), have concluded that DNP does not meet the criteria to be classified as an endocrine disruptor, other studies have raised concerns about its potential anti-androgenic and thyroid-disrupting effects, as well as its impact on reproductive health in animal models. This guide aims to present a balanced and detailed account of the available scientific literature.

Quantitative Data on Endocrine-Disrupting Potential

The following tables summarize key quantitative findings from various studies investigating the endocrine-disrupting effects of this compound.

Table 1: In Vitro Androgenic and Anti-Androgenic Activity of DNP

| Assay System | Endpoint | Test Substance | Concentration/Dose | Result | Reference |

| Yeast Xenoscreen YES/YAS Assay | Androgenic Activity | This compound (DiNP) | Not specified | No significant stimulation of β-galactosidase gene expression | [1] |